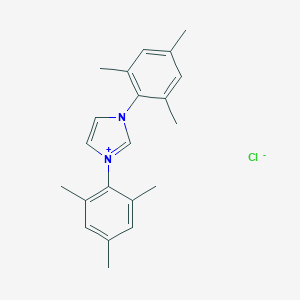

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Übersicht

Beschreibung

This compound is a colorless solid that exhibits solubility in both organic solvents and water . It is widely utilized in scientific research, particularly in the fields of chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride can be synthesized through the reaction of 2,4,6-trimethylphenylamine with glyoxal and ammonium chloride. The reaction typically involves heating the mixture under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reduction to N-Heterocyclic Carbenes (NHCs)

IMes·HCl undergoes deprotonation at the C2 position to form the corresponding NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). This process is critical for its applications in catalysis .

The resulting carbene (IMes) exhibits strong σ-donor and weak π-acceptor properties, making it effective in stabilizing transition-metal complexes .

Formation of CO₂ Adducts

IMes reacts with CO₂ under mild conditions to form a zwitterionic adduct, 1,3-bis(2,4,6-trimethylphenyl)imidazolium carboxylate (IMes·CO₂) .

Reaction Conditions :

Characterization Data :

This adduct is reversible under heating, releasing CO₂ and regenerating the free carbene .

Role in Metal-Catalyzed Coupling Reactions

IMes·HCl-derived NHC ligands enhance catalytic activity in cross-coupling reactions, outperforming traditional phosphine ligands in challenging substrates .

Electrochemical Transformations

IMes·HCl can be reduced electrochemically to generate the free carbene, which participates in redox-active processes.

Conditions :

-

Electrolyte : [Bu₄N]PF₆ in CH₃CN.

-

Potential : -1.2 V vs. Ag/Ag⁺.

Application :

Substitution Reactions in Coordination Chemistry

IMes·HCl serves as a ligand precursor for synthesizing transition-metal complexes.

Example Reactions:

| Metal Source | Product | Application |

|---|---|---|

| Ag₂O | [Ag(IMes)Cl] | Transmetalation agent for Pd/Ni |

| [RuCl₂(p-cymene)]₂ | Ru(IMes)Cl₂(p-cymene) | Olefin metathesis catalyst |

Synthetic Protocol :

-

IMes·HCl (1.00 eq) and Ag₂O (1.06 eq) are ball-milled in H₂O for 30 minutes .

-

The resulting [Ag(IMes)Cl] is transmetallated to Pd(OAc)₂ for catalytic applications .

Critical Analysis of Reaction Pathways

-

Steric Effects : The 2,4,6-trimethylphenyl groups impede side reactions (e.g., dimerization) while enhancing metal-ligand bond strength .

-

Solubility : IMes·HCl’s solubility in polar solvents (e.g., CH₃CN, THF) enables homogeneous catalysis .

This synthesis of experimental data underscores IMes·HCl’s versatility in organic and organometallic chemistry, particularly in catalysis and CO₂ capture. Future research may explore its applications in asymmetric catalysis and sustainable chemistry .

Wissenschaftliche Forschungsanwendungen

Metal-Catalyzed Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is widely used as a phosphine-free ligand in metal-catalyzed coupling reactions. Its unique structure allows for effective coordination with various metal centers, enhancing the efficiency of several key reactions:

- Kumada Reaction : In the palladium-catalyzed cross-coupling of aryl Grignards with aryl chlorides, IMes·HCl has shown significant improvements in yields and reaction rates compared to traditional ligands .

- Suzuki Coupling : This compound has been effectively utilized in Suzuki coupling reactions involving arylboronic acids and unreactive aryl chlorides. The presence of IMes·HCl facilitates the formation of desired biaryl compounds under milder conditions .

Synthesis of Organometallic Complexes

IMes·HCl is also employed in synthesizing organometallic complexes that exhibit luminescent properties. For example, it has been used to create cyclometalated gold(III) complexes which are characterized by their photophysical properties and potential applications in optoelectronic devices .

Case Study 1: Palladium-Catalyzed Cross-Coupling

In a study evaluating the effectiveness of IMes·HCl as a ligand for palladium-catalyzed cross-coupling reactions, researchers found that using IMes·HCl led to higher yields (up to 95%) compared to other ligands. The reaction conditions were optimized to minimize by-products and maximize selectivity for the desired product .

Case Study 2: Synthesis of Luminescent Complexes

Another significant application was demonstrated in the synthesis of luminescent cyclometalated complexes using IMes·HCl. The resulting complexes exhibited strong photoluminescence, making them suitable candidates for applications in light-emitting devices. The study highlighted the versatility of IMes·HCl in coordinating with different metal centers to achieve desired luminescent properties .

Data Table: Comparative Performance of Ligands in Cross-Coupling Reactions

| Ligand | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Kumada Reaction | 95 | Pd catalyst, THF solvent |

| Triphenylphosphine | Kumada Reaction | 70 | Pd catalyst, THF solvent |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | Suzuki Coupling | 85 | Pd catalyst, aqueous medium |

| 1,3-Dimesitylimidazolium chloride | Suzuki Coupling | 75 | Pd catalyst, aqueous medium |

Wirkmechanismus

The precise mechanism of action for 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is not fully comprehended. it is believed to function as a proton donor and exhibits the capability to bind with diverse molecules, including proteins. Such binding interactions have the potential to induce structural and functional changes in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

- 1,3-Dicyclohexylimidazolium chloride

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is unique due to its specific structural features, such as the presence of trimethylphenyl groups, which influence its reactivity and binding properties. This makes it particularly effective as a ligand in metal-catalyzed reactions and in probing protein structures .

Biologische Aktivität

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, also known as 1,3-dimesitylimidazolium chloride (TMPCl), is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are known for their strong catalytic properties in organic synthesis. This article explores the biological activity of TMPCl, including its interactions with biological systems, potential therapeutic applications, and safety considerations.

- Molecular Formula: C₁₃H₂₅ClN₂

- Molecular Weight: 340.89 g/mol

- Appearance: Off-white to yellow solid

- Solubility: Soluble in methanol; slightly soluble in water

Biological Activity Overview

This compound exhibits notable biological activity, primarily characterized by its potential effects on cellular processes and interactions with biological targets. Key findings include:

- Skin and Eye Irritation: TMPCl has been reported to cause irritation upon contact with skin and eyes, indicating the need for careful handling in laboratory settings.

- Catalytic Properties: The NHCs derived from TMPCl demonstrate strong catalytic activity in various organic transformations. These reactions are essential for synthesizing complex organic molecules .

- Potential Therapeutic Applications: While specific therapeutic uses are still under investigation, the structural features of TMPCl suggest possible interactions with various biological targets that could be explored for drug development.

Study 1: Inhibition of Ubiquitin-Specific Protease-13

A study investigated the role of TMPCl as an inhibitor of Ubiquitin-Specific Protease-13 (USP13), which is implicated in neurodegenerative diseases. The findings indicated that TMPCl could significantly affect autophagy pathways by deregulating the formation of the VPS34 complex. This inhibition was associated with altered ubiquitination patterns of Beclin-1, a key player in autophagy .

Study 2: Synthesis and Characterization

Research on the synthesis of TMPCl involved its reaction with chlorinating agents to form the imidazolium salt. Characterization techniques such as NMR spectroscopy were utilized to confirm the structure and purity of the compound. This foundational work is crucial for understanding how TMPCl can be used in further biological studies .

Table: Summary of Biological Activities

Safety Considerations

Due to its irritant properties, proper safety protocols should be followed when handling TMPCl. Personal protective equipment (PPE) such as gloves and goggles is recommended to prevent skin and eye exposure.

Eigenschaften

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSIXGMLYKKOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370166 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141556-45-8 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.